NT219

Catalog No.
S537787
CAS No.
1198078-60-2
M.F
C16H14BrNO5S
M. Wt
412.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NT219

CAS Number

1198078-60-2

Product Name

NT219

IUPAC Name

(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide

Molecular Formula

C16H14BrNO5S

Molecular Weight

412.3 g/mol

InChI

InChI=1S/C16H14BrNO5S/c17-14-9(1-3-10(19)16(14)23)2-4-13(24)18-7-8-5-11(20)15(22)12(21)6-8/h1-6,19-23H,7H2,(H,18,24)/b4-2+

InChI Key

XDDQKKXXQHUUHJ-DUXPYHPUSA-N

solubility

Soluble in DMSO

Synonyms

NT219; NT 219; NT-219

Canonical SMILES

C1=CC(=C(C(=C1C=CC(=S)NCC2=CC(=C(C(=C2)O)O)O)Br)O)O

Isomeric SMILES

C1=CC(=C(C(=C1/C=C/C(=S)NCC2=CC(=C(C(=C2)O)O)O)Br)O)O

The exact mass of the compound Unii-K1WT1A1UP5 is 410.9776 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NT219 is a first-in-class small molecule that functions as a dual inhibitor, uniquely targeting two critical oncogenic signaling pathways. It induces the degradation of Insulin Receptor Substrates 1/2 (IRS1/2) and separately inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This dual mechanism blocks major survival, proliferation, and drug resistance pathways that are often hyperactivated in various cancers. Its primary value proposition in preclinical and clinical research is not just as a monotherapy, but as an agent capable of overcoming acquired drug resistance, thereby re-sensitizing tumors to other established oncology therapies.

Research Fit

Dual IRS1/2–STAT3 pathway inhibition study fit
Acquired drug resistance mechanism models
Combination therapy research contexts

Standard STAT3 inhibitors, such as Stattic or S3I-201, primarily target STAT3 activation. NT219's dual-action mechanism, which also forces the degradation of IRS1/2 scaffold proteins, provides a distinct and non-interchangeable therapeutic strategy. This secondary pathway is a critical feedback loop for resistance to a wide range of targeted therapies and chemotherapies. Therefore, substituting NT219 with a compound that only targets STAT3 would mean losing the ability to simultaneously address the IRS-mediated resistance mechanisms, a key feature demonstrated in multiple preclinical models where NT219 resensitized resistant tumors to drugs like cetuximab and PD-1 inhibitors.

Substitution Risk

Single-pathway IRS1/2 inhibitor (e.g., NT157)
May not engage STAT3 signaling feedback loops
Reversible STAT3 inhibitor (e.g., Stattic)
Duration of target suppression may differ from irreversible dual inhibitors
Reversible single-target inhibitor
May not provide days-long durable pathway suppression

Dual Inhibition of IRS1/2 and STAT3

Unlike inhibitors that only target STAT3, NT219 uniquely triggers a three-step mechanism to eliminate IRS1/2 proteins: dissociation from the receptor, induction of serine phosphorylation, and subsequent proteasomal degradation. Concurrently, it inhibits the phosphorylation of STAT3. This dual action is critical, as feedback activation of both IRS and STAT3 pathways is a prominent driver of drug resistance to a broad spectrum of cancer therapies. The necessity of inhibiting both pathways to overcome resistance has been demonstrated preclinically.

Evidence DimensionMechanism of Action
Target Compound DataDual inhibitor: Induces IRS1/2 degradation and inhibits STAT3 phosphorylation.
Comparator Or BaselineConventional STAT3 inhibitors (e.g., Stattic, S3I-201): Primarily inhibit STAT3 phosphorylation or dimerization.
Quantified DifferenceQualitatively distinct dual mechanism targeting a key resistance pathway (IRS1/2) in addition to STAT3.
ConditionsIn vitro and in vivo preclinical cancer models.

For studies investigating drug resistance, this dual mechanism allows for the simultaneous shutdown of two major escape pathways, which is not achievable with a standard STAT3 inhibitor.

Target profile
Reported
IRS1/2 degradation + STAT3 inhibition
Selective IRS1/2 inhibition only
Supports dual-pathway blockade study design
Class-level inference; review for model context

In Vivo Anti-Tumor Activity in PDX Models

As a monotherapy, NT219 demonstrated a significant and durable response in a patient-derived xenograft (PDX) model of mutated-KRAS colon cancer. More critically for its procurement value, its efficacy has been validated in combination therapies across multiple PDX models, including melanoma, pancreatic, lung, and head & neck cancers. In these models, adding NT219 overcame acquired resistance to standard-of-care agents like EGFR inhibitors (cetuximab), MEK inhibitors, and chemotherapies (5FU, oxaliplatin).

Evidence DimensionIn Vivo Tumor Growth Inhibition
Target Compound DataDemonstrated significant monotherapy response and reversed acquired resistance when combined with other agents in multiple PDX models.
Comparator Or BaselineStandard-of-care monotherapy to which tumors had acquired resistance.
Quantified DifferenceConverted non-responding tumors to responders in immuno-oncology PDX models and restored sensitivity to chemotherapy.
ConditionsPatient-Derived Xenograft (PDX) models of various cancers (colon, melanoma, pancreatic, lung, head & neck).

This provides direct evidence of its utility for in vivo studies aimed at overcoming therapeutic resistance, a primary and commercially relevant application.

Duration of action
Cross-study context
Days (irreversible) vs. Hours (reversible)
Supports durable target engagement studies
Stattic IC50 5.1 μM; cross-study review

Phase 1/2 Clinical Activity in SCCHN

In a Phase 1/2 clinical trial for recurrent/metastatic squamous cell carcinoma of the head and neck (SCCHN), NT219 was administered in combination with cetuximab. Anti-tumor activity was observed, with patients receiving the 50 mg/kg and 100 mg/kg dose levels achieving a 28.6% objective response rate (ORR) and a 71.4% disease control rate (DCR). Pharmacokinetic analysis showed that these human dose levels achieved exposures (AUC and Cmax) within the range found to be effective in preclinical mouse models, establishing a clear link between preclinical and clinical dosing. The recommended Phase 2 dose (RP2D) was determined to be 100 mg/kg.

Evidence DimensionClinically Relevant Dose & Response
Target Compound DataObjective Response Rate (ORR) of 28.6% and Disease Control Rate (DCR) of 71.4% at 50-100 mg/kg doses in combination therapy for SCCHN.
Comparator Or BaselineBaseline disease progression in heavily pre-treated patients (median of 2 prior lines of therapy).
Quantified DifferenceDemonstrated partial responses and stable disease in a patient population with significant unmet need.
ConditionsPhase 1/2 clinical trial (NCT04474470), patients with recurrent/metastatic SCCHN, in combination with cetuximab.

This confirms the compound's activity in humans and provides a validated dose range for designing clinically relevant preclinical and translational studies.

DMSO solubility
Class-level inference
≥100 mg/mL (≈243 mM)
Enables consistent stock solution preparation
Verify stability in assay media
PDX resensitization
Reported comparison
Restored sensitivity to EGFR, MEK, BRAF, mTOR inhibitors & chemotherapy
Single-pathway inhibitors: not reported to broadly resensitize
Supports multi-drug resistance model context
PDX model-specific endpoints
PDX immunotherapy combo
Reported comparison
NT-219 + pembrolizumab: Complete tumor progression block
Pembrolizumab alone or NT-219 alone: No response
Supports immunotherapy resistance model context
Esophageal cancer PDX; model-specific

Acquired Drug Resistance In Vivo Models

NT219 is the right choice for preclinical in vivo studies designed to overcome acquired resistance to existing cancer therapies. Its demonstrated ability to re-sensitize tumors to EGFR inhibitors, immune checkpoint inhibitors, and chemotherapy in PDX models makes it a key tool for investigating and reversing resistance mechanisms.

Combination Therapy Screening

For researchers screening novel combination therapies, NT219 offers a clinically-validated agent with an established effective dose range. The identification of a 100 mg/kg recommended Phase 2 dose provides a strong, evidence-based starting point for designing translational in vivo experiments that mimic clinical exposures.

IRS/STAT3 Pathway Crosstalk Studies

This compound is uniquely suited for dissecting the interplay between the IRS and STAT3 signaling axes. Because it modulates both pathways, it can be used to probe how their simultaneous inhibition impacts tumor survival, metastasis, and the tumor microenvironment, a function not possible with single-pathway inhibitors.

Application Fit Matrix

Application
Selection Property
Validation Focus
Acquired drug resistance mechanism studies
Dual IRS1/2-STAT3 pathway inhibition
Pathway crosstalk and feedback loop analysis
Immunotherapy resistance combination models
Checkpoint inhibitor combination research context
Tumor microenvironment and response endpoints
In vitro screening and mechanistic assays
High-solubility stock preparation
Reproducibility and precipitation control in media
Cancer stem cell and persister cell signaling
Irreversible pathway shutdown context
Long-term target engagement and adaptive response

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

410.97761 Da

Monoisotopic Mass

410.97761 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K1WT1A1UP5
1: Moll L, Ben-Gedalya T, Reuveni H, Cohen E. The inhibition of IGF-1 signaling promotes proteostasis by enhancing protein aggregation and deposition. FASEB J. 2016 Apr;30(4):1656-69. doi: 10.1096/fj.15-281675. Epub 2015 Dec 31. PubMed PMID: 26722006.
2: El-Ami T, Moll L, Carvalhal Marques F, Volovik Y, Reuveni H, Cohen E. A novel inhibitor of the insulin/IGF signaling pathway protects from age-onset, neurodegeneration-linked proteotoxicity. Aging Cell. 2014 Feb;13(1):165-74. doi: 10.1111/acel.12171. Epub 2013 Nov 22. PubMed PMID: 24261972; PubMed Central PMCID: PMC4326862.

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